molecular formula C14H12BrN3O2S B8308052 2-bromo-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

2-bromo-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8308052
M. Wt: 366.23 g/mol
InChI Key: RWEVRGNLYMKMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C14H12BrN3O2S and its molecular weight is 366.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

2-bromo-6-methyl-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C14H12BrN3O2S/c1-9-3-5-11(6-4-9)21(19,20)18-10(2)7-12-14(18)16-8-13(15)17-12/h3-8H,1-2H3

InChI Key

RWEVRGNLYMKMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=NC(=CN=C32)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of NaH (60% dispersion in mineral oil, 2.00 g, 49.9 mmol) in NMP (100 mL) was slowly added a solution of 5-bromo-3-(prop-1-ynyl)pyrazin-2-amine (7.05 g, 33.2 mmol) in NMP (20 mL). The reaction mixture was stirred at ambient temperature for about 20 min and then a solution of p-toluenesulfonyl chloride (6.97 g, 36.6 mmol) in NMP (20 mL) was added. The reaction mixture was stirred at ambient temperature for about 20 h and then aqueous HCl (1 N, 100 mL) was added to the reaction mixture. The resulting solids were collected by filtration. The brown solid was triturated with DCM/EtOAc (1:1, 30 mL) and collected by filtration to provide 2-bromo-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (9.0 g, 74%) as a brown solid: LC/MS (Table 1, Method a) Rt=2.68 min; MS m/z: 366, 368 (1:1) (M+H)+.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.